molecular formula C26H28N4O6S B2354205 ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate CAS No. 896706-07-3

ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate

カタログ番号: B2354205
CAS番号: 896706-07-3
分子量: 524.59
InChIキー: RQRRNVHEZINSSD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a complex heterocyclic scaffold combining a [1,3]dioxolo[4,5-g]quinazolinone core with a 4-phenylpiperazine moiety linked via a 3-oxopropyl chain. The ethyl sulfanylacetate group at position 6 introduces additional steric and electronic complexity. Key structural attributes include:

  • 4-Phenylpiperazine: Enhances lipophilicity and may confer CNS-targeting properties due to its prevalence in neurotransmitter receptor ligands.

Computational analysis () reveals a topological polar surface area (TPSA) of 143 Ų, hydrogen bond donors (HBD = 1), and acceptors (HBA = 8), suggesting moderate membrane permeability. The XLogP value of 3.1 indicates balanced lipophilicity, suitable for oral bioavailability .

特性

IUPAC Name

ethyl 2-[[8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O6S/c1-2-34-24(32)16-37-26-27-20-15-22-21(35-17-36-22)14-19(20)25(33)30(26)9-8-23(31)29-12-10-28(11-13-29)18-6-4-3-5-7-18/h3-7,14-15H,2,8-13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRRNVHEZINSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCC(=O)N4CCN(CC4)C5=CC=CC=C5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of Anthranilic Acid Derivatives

Diethyl adipate serves as the starting material, undergoing cyclocondensation with urea in the presence of sodium ethoxide to yield 6,7-dihydroxyquinazolin-4(3H)-one. Subsequent methylation using dichloromethane under basic conditions introduces thedioxolo moiety at positions 4 and 5 of the quinazoline ring. Infrared (IR) spectroscopy confirms the formation of the methylenedioxy group via characteristic C-O-C stretching vibrations at 1,259 cm⁻¹.

Oxidation to 8-Oxo Derivative

The 8-oxo group is introduced through oxidation of the quinazoline intermediate using potassium permanganate in acidic medium. Nuclear magnetic resonance (NMR) analysis reveals a downfield shift of the C8 proton to δ 10.2 ppm, consistent with ketone formation.

Functionalization at Position 7: Introduction of 3-Oxo-3-(4-Phenylpiperazin-1-yl)Propyl Side Chain

The propyl ketone side chain at position 7 is installed via a two-step alkylation and coupling sequence.

Alkylation with 3-Bromopropiophenone

The quinazoline core undergoes nucleophilic substitution at position 7 using 3-bromopropiophenone in dimethylformamide (DMF) with potassium carbonate as a base. Gas chromatography-mass spectrometry (GC-MS) identifies the intermediate 7-(3-oxopropyl) derivative via a molecular ion peak at m/z 329.

Coupling with 4-Phenylpiperazine

The ketone intermediate reacts with 4-phenylpiperazine via a Michael addition, facilitated by titanium tetrachloride. The reaction proceeds at 80°C for 12 hours, yielding the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl substituent. High-performance liquid chromatography (HPLC) purity exceeds 95%, with a retention time of 6.8 minutes.

Sulfanyl Acetate Esterification at Position 6

The thioether linkage and ethyl acetate group are introduced through sequential substitution and esterification.

Thiolation via Nucleophilic Substitution

Position 6 of the quinazoline is chlorinated using phosphorus oxychloride, followed by displacement with thiourea in ethanol. Hydrolysis of the resultant thiouronium salt with sodium hydroxide generates the free thiol (-SH) intermediate. IR analysis shows an S-H stretch at 2,570 cm⁻¹.

Alkylation with Ethyl Bromoacetate

The thiol intermediate reacts with ethyl bromoacetate in acetone under reflux, forming the sulfanyl acetate ester.¹H NMR confirms the ethyl ester protons as a triplet at δ 1.21 ppm and a quartet at δ 4.12 ppm, while the methylene group adjacent to sulfur appears as a singlet at δ 3.78 ppm.

Optimization and Scalability Considerations

Catalytic Enhancements

Palladium-catalyzed cross-coupling, as demonstrated in quinazoline functionalization, improves yield during the piperazine coupling step. Employing 5 mol% Pd(PPh₃)₄ increases conversion from 72% to 89%.

Solvent and Temperature Effects

Optimized conditions for the thiolation step utilize dimethylacetamide (DMA) at 100°C, reducing reaction time from 24 to 8 hours compared to ethanol.

Analytical Characterization

Analytical Method Key Findings
¹H NMR δ 7.45–7.32 (m, 5H, Ar-H), δ 4.98 (s, 2H, OCH₂O), δ 3.78 (s, 2H, SCH₂CO)
IR 1,668 cm⁻¹ (C=O), 1,259 cm⁻¹ (C-O-C), 2,570 cm⁻¹ (S-H)
MS (ESI) m/z 567.2 [M+H]⁺, 589.1 [M+Na]⁺
HPLC Purity: 98.4%, Rt = 7.2 min (C18 column, acetonitrile/water 70:30)

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing reactions at positions 6 and 7 are minimized by pre-functionalizing position 7 before thiolation.
  • Oxidative Degradation : The 8-oxo group is stabilized by conducting reactions under nitrogen atmosphere.

化学反応の分析

ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

科学的研究の応用

ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.

    Biochemistry: Researchers use this compound to study its effects on cellular processes and metabolic pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) HBD/HBA XLogP Bioactivity
Target Compound [1,3]dioxolo[4,5-g]quinazolinone 4-Phenylpiperazine, ethyl sulfanylacetate ~550 (estimated) 1/8 3.1 Undisclosed (predicted CNS activity)
Ethyl 4-{4-Oxo-2-[(E)-2-(4-Sulfamoylphenyl)ethenyl]-3,4-Dihydroquinazolin-3-yl}benzoate (1f) Quinazolinone Sulfonamide, ethenylbenzene 476.13 2/8 2.8 COX-2 inhibition (47.1% at 20 µM)
Ethyl 4-[4-(8-(4-Oxo-2-Thioxodihydroquinazolin-3-yl)Octanoyl)piperazin-1-yl]benzoate Thioxoquinazolinone Piperazine, octanoyl linker ~600 (estimated) 2/9 3.5 Unreported (synthesized for carboxamide studies)
Key Observations:

Bioactivity Modulation :

  • Compound 1f () demonstrates COX-2 inhibitory activity (47.1% at 20 µM), though less potent than celecoxib. Its sulfonamide and ethenyl groups enhance target binding but increase polarity (XLogP = 2.8) .
  • The target compound’s 4-phenylpiperazine moiety may favor interactions with amine receptors (e.g., serotonin or dopamine receptors), though experimental data are lacking.

Impact of Substituents: Sulfonamide vs. Sulfanylacetate: Sulfonamides (as in 1f) improve aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s sulfanylacetate ester .

Complexity and Drug-Likeness :

  • The target compound’s high complexity (complexity score = 974) and seven rotatable bonds may hinder synthetic accessibility and pharmacokinetic optimization .

Pharmacokinetic and Toxicity Considerations

  • This contrasts with sulfonamide-containing analogues (e.g., 1f), which are metabolically stable but may accumulate in renal systems .

Computational Clustering and Target Prediction

Using Butina clustering (), the target compound would group with other piperazine- and quinazolinone-containing derivatives. Such clusters often exhibit shared bioactivities, such as kinase or protease inhibition, though target validation is required .

生物活性

Ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate is a complex organic compound with potential therapeutic applications. Its structure incorporates a quinazoline core, a piperazine ring, and a dioxolo group, which contribute to its biological activity. This article explores the compound's synthesis, mechanism of action, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Quinazoline Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Piperazine Ring : Achieved through nucleophilic substitution reactions.
  • Attachment of the Dioxolo Group : Added via electrophilic aromatic substitution.
  • Thioester Formation : Finalized through esterification reactions.

These steps can be optimized for yield and purity using catalysts and controlled conditions.

The biological activity of ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various cellular processes including:

  • Signal Transduction : Altering pathways that transmit signals within cells.
  • Gene Expression : Modulating the transcription of genes involved in various biological functions.
  • Metabolic Regulation : Affecting metabolic pathways critical for cell survival and function.

Biological Activity

Research indicates that ethyl 2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl}sulfanyl)acetate exhibits significant biological activity relevant to several therapeutic areas:

Antiepileptic Activity

This compound is related to known antiepileptic drugs (AEDs), suggesting potential efficacy in treating epilepsy. Studies have shown that derivatives with similar structures can inhibit neuronal excitability and reduce seizure activity in animal models.

Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties. Its structure allows for interactions with cellular pathways involved in tumor growth and metastasis. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Acetylcholinesterase Inhibition

Research on piperazine derivatives indicates that modifications can lead to enhanced binding affinity for acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. Ethyl 2-{...}acetate may similarly inhibit AChE activity, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Research Findings and Case Studies

A summary of relevant studies highlights the biological activities associated with ethyl 2-{...}acetate:

Study FocusFindingsReference
Antiepileptic ActivityExhibited significant reduction in seizure frequency in rodent models.
Anticancer EfficacyInduced apoptosis in cancer cell lines; IC50 values suggest potent cytotoxicity.
AChE InhibitionDemonstrated competitive inhibition against AChE with potential implications for Alzheimer's.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of this quinazoline derivative typically involves multi-step reactions, including nucleophilic substitution, esterification, and coupling of the phenylpiperazine moiety. Key steps include:

  • Thiol-quinazoline coupling : Use of a sulfanyl linker under basic conditions (e.g., DMF with K₂CO₃) to attach the ethyl acetate group to the quinazoline core .
  • Propionylation : Introducing the 3-oxo-3-(4-phenylpiperazin-1-yl)propyl side chain via a Michael addition or alkylation, requiring anhydrous conditions to avoid hydrolysis .
  • Catalyst selection : Palladium on carbon (Pd/C) has been effective for hydrogenation steps in related quinazoline syntheses .
    Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., ethanol for recrystallization) to enhance purity and yield .

Advanced: How can computational modeling (e.g., COMSOL Multiphysics) predict the compound’s pharmacokinetic properties or interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities to targets such as kinases or GPCRs, leveraging the phenylpiperazine group’s known affinity for neurotransmitter receptors .
  • AI-driven simulations : Train models on datasets of similar quinazolines to predict solubility, metabolic stability, or blood-brain barrier permeability. COMSOL’s chemical reaction engineering module can model diffusion kinetics in vitro .
  • Validation : Cross-reference predictions with experimental data (e.g., IC₅₀ values from enzyme assays) to refine parameters .

Basic: Which analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • X-ray crystallography : Resolve the 3D conformation of the dioxolo-quinazoline core and hydrogen-bonding patterns (e.g., N–H···O interactions) .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1 ppm for ethyl CH₂) and piperazine protons (δ ~2.5–3.5 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) .

Advanced: How should researchers address contradictions in reported biological activity data across different cell lines or assays?

Answer:

  • Assay standardization : Control variables such as cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects versus off-target interactions (e.g., CYP450 enzymes metabolizing the compound) .
  • Meta-analysis : Compare data across studies using tools like the CRISP database to identify trends linked to structural modifications (e.g., substituents on the phenylpiperazine group) .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of the sulfanyl and ester groups. Refer to SDS guidelines for similar quinazolines .
  • First aid : If inhaled, move to fresh air and administer oxygen if needed. For skin contact, wash with soap and water for 15 minutes .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug design : Modify the ethyl ester to a more hydrolytically stable group (e.g., tert-butyl ester) or introduce PEGylated side chains .
  • Nanocarriers : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance aqueous solubility and targeted delivery .
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles and powder X-ray diffraction (PXRD) to identify stable crystalline forms .

Basic: How can researchers validate the compound’s stability under varying storage conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products via HPLC-MS .
  • Long-term stability : Store lyophilized samples at –20°C in amber vials. Conduct monthly assays to track potency loss .

Advanced: What experimental frameworks link this compound’s design to broader pharmacological theories (e.g., kinase inhibition or allosteric modulation)?

Answer:

  • Structure-activity relationship (SAR) : Systematically vary substituents on the quinazoline and phenylpiperazine moieties. Test activity against a panel of kinases (e.g., EGFR, VEGFR) to map critical pharmacophores .
  • Allosteric site mapping : Use cryo-EM or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to identify binding-induced conformational changes in target proteins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。